molecular formula C11H15ClO3 B13204916 Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13204916
M. Wt: 230.69 g/mol
InChI Key: BSEQNTQIUUFVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and stable framework. The presence of the oxirane ring and the chlorospiro moiety adds to its chemical versatility, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane derivatives with excellent yields and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can lead to the formation of diols, while substitution of the chlorine atom can yield various substituted derivatives.

Scientific Research Applications

Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3’-chlorospiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate is unique due to its spiro structure and the presence of both an oxirane ring and a chlorine atom. This combination of features provides it with distinct chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique spirobicyclic structure, which contributes to its biological activity. The molecular formula is C10H13ClO3C_{10}H_{13}ClO_3, with a molecular weight of approximately 216.66 g/mol. The presence of the oxirane (epoxide) group is significant as it can participate in various chemical reactions, influencing the compound's reactivity and interaction with biological targets.

Interaction with Cholinergic Receptors

One of the primary areas of interest regarding this compound is its interaction with cholinergic receptors, particularly the muscarinic acetylcholine receptors (mAChRs). Research has shown that compounds with similar bicyclic structures can modulate these receptors, which are crucial for neurotransmission and are implicated in several neurological disorders such as Alzheimer's disease and schizophrenia .

The binding affinity and selectivity for specific mAChR subtypes can determine the therapeutic potential of this compound. For instance, studies suggest that derivatives of bicyclo[2.2.2]octane structures exhibit varying degrees of agonistic or antagonistic effects on mAChRs, influencing cognitive functions and neuroprotection .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of spirobicyclic compounds in models of neurodegeneration. For example, a study demonstrated that certain derivatives could enhance cholinergic signaling in neuronal cultures, suggesting a potential role in treating cognitive decline associated with age-related diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cholinergic ModulationAgonistic effects on mAChRs, potentially improving cognitive function in neurodegenerative models
NeuroprotectionReduction in neuronal apoptosis in vitro under stress conditions
Antioxidant ActivityEvidence of free radical scavenging abilities

Pharmacological Implications

The pharmacological implications of this compound extend to its potential use as a therapeutic agent in various conditions:

  • Cognitive Disorders : By enhancing cholinergic activity, this compound may serve as a basis for developing treatments for Alzheimer's disease.
  • Mood Disorders : Given the role of cholinergic systems in mood regulation, further exploration into this compound's effects on mood disorders could be warranted.

Properties

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

methyl 2'-chlorospiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C11H15ClO3/c1-14-9(13)11(12)10(15-11)6-7-2-4-8(10)5-3-7/h7-8H,2-6H2,1H3

InChI Key

BSEQNTQIUUFVIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CC3CCC2CC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.